An In-depth Technical Guide to the Mechanism of Action of BMS-470539 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of BMS-470539 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-470539 dihydrochloride (B599025) is a potent and highly selective small-molecule agonist of the Melanocortin-1 Receptor (MC1R).[1][2] Its mechanism of action is centered on the activation of MC1R, a G-protein coupled receptor, which initiates a cascade of intracellular signaling events. These events primarily result in potent anti-inflammatory, neuroprotective, and chondroprotective effects. The principal downstream pathways affected include the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling cascade and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This document provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological outcomes associated with BMS-470539 activity, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: MC1R Agonism
BMS-470539 was designed to mimic the central pharmacophore of endogenous melanocortins, acting as a full agonist at the MC1R.[2] The MC1R is coupled to the Gs alpha subunit of the G-protein complex. Upon binding of BMS-470539, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels.[5][6] This elevation in cAMP is a critical first step that triggers downstream signaling responsible for the compound's therapeutic effects.[4][5]
Signaling Pathway Visualization
The following diagram illustrates the primary signaling cascade initiated by BMS-470539 binding to MC1R.
Caption: Core MC1R signaling pathway activated by BMS-470539.
Quantitative Pharmacological Profile
The potency and selectivity of BMS-470539 have been characterized through various in vitro assays. The data highlights its high affinity for MC1R with minimal interaction with other melanocortin receptor subtypes.
Table 1: In Vitro Activity of BMS-470539
| Parameter | Species/Cell Line | Value | Reference |
| EC₅₀ (cAMP Accumulation) | Human (CHO cells) | 16.8 nM | [3][6] |
| EC₅₀ (cAMP Accumulation) | Murine (B16/F10 cells) | 11.6 nM | [3][6] |
| EC₅₀ (General) | Not Specified | 28 nM | [1] |
| IC₅₀ | Not Specified | 120 nM | [1] |
| Receptor Selectivity | MC3R | No activation | [1] |
| MC4R & MC5R | Very weak partial agonist | [1] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics
| Parameter | Animal Model | Value | Reference |
| ED₅₀ (LPS-induced TNF-α inhibition) | BALB/c Mice | ~10 µmol/kg (s.c.) | [3][6] |
| Pharmacokinetic Half-life (t½) | BALB/c Mice | 1.7 hours | [3] |
| Pharmacodynamic Half-life | BALB/c Mice | ~8 hours | [3] |
Key Anti-Inflammatory Mechanisms
A primary therapeutic application of BMS-470539 is the modulation of inflammation. This is achieved through multiple mechanisms, most notably the inhibition of the NF-κB pathway and the reduction of leukocyte trafficking.
Inhibition of the NF-κB Pathway
BMS-470539 dose-dependently inhibits the activation of NF-κB induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1][3] By activating the MC1R/cAMP pathway, BMS-470539 interferes with the signaling cascade that leads to the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes, including cytokines and chemokines.[1]
Caption: Inhibition of TNF-α-induced NF-κB activation by BMS-470539.
Inhibition of Leukocyte Trafficking
In vivo studies demonstrate that BMS-470539 effectively inhibits the adhesion and emigration of leukocytes to the endothelium at sites of inflammation.[5][7][8] This action is associated with a reduction in the tissue expression of key chemokines, such as CXCL1 and CCL2, which are responsible for attracting immune cells.[1][8] This effect is lost in mice with inactive MC1R, confirming the receptor's critical role.[8]
Neuroprotective and Chondroprotective Mechanisms
Beyond general inflammation, BMS-470539 exhibits protective effects in specialized tissues like the central nervous system and cartilage.
Neuroprotection via MC1R/cAMP/PKA/Nurr1 Pathway
In models of neonatal hypoxic-ischemic (HI) brain injury, BMS-470539 attenuates oxidative stress and neuronal apoptosis.[4] Activation of MC1R by the compound upregulates the cAMP/PKA pathway, which in turn increases the expression of Nuclear receptor related 1 protein (Nurr1). This signaling cascade leads to:
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Upregulation of anti-apoptotic proteins: Bcl-2.[4]
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Upregulation of antioxidant proteins: Heme oxygenase-1 (HO-1).[4]
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Downregulation of pro-apoptotic proteins: Bax.[4]
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Reduction in oxidative stress markers: 4-HNE, MitoSox, and 8-OHdG.[4]
Chondroprotection in Cartilage
In human chondrocyte cell lines, BMS-470539 provides protection against damage induced by lipopolysaccharide (LPS).[5][9] The mechanism involves:
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Attenuation of cell viability reduction caused by LPS.[5]
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Inhibition of cartilage-degrading enzymes: Matrix metalloproteinases (MMPs) -1, -3, and -13.[5]
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Reduction of pro-inflammatory mediators: Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5]
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Induction of the anti-inflammatory protein HO-1. [5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of BMS-470539.
cAMP Accumulation Assay
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Objective: To quantify the agonist activity of BMS-470539 at the MC1R.
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Methodology:
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CHO cells stably overexpressing human MC1R (or B16/F10 murine melanoma cells with endogenous MC1R) are cultured in appropriate media.[6]
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Cells are seeded in multi-well plates and allowed to adhere.
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Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Cells are then stimulated with varying concentrations of BMS-470539 for a defined period.
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Following stimulation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF).
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Data are plotted as cAMP concentration versus log[agonist concentration], and the EC₅₀ value is determined using non-linear regression analysis.
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NF-κB Luciferase Reporter Assay
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Objective: To measure the inhibitory effect of BMS-470539 on NF-κB transcriptional activity.
-
Methodology:
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A human melanoma cell line (e.g., HBL) endogenously expressing MC1R is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[1]
-
Cells are plated and treated with various concentrations of BMS-470539 for a short pre-incubation period.
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Inflammation is induced by adding TNF-α (e.g., 0.5 ng/mL).[1]
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After several hours of incubation, cells are lysed, and luciferase substrate is added.
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Luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
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The dose-dependent inhibition by BMS-470539 is calculated relative to the TNF-α-stimulated control.
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In Vivo LPS-Induced Inflammation Model
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Objective: To assess the in vivo anti-inflammatory efficacy of BMS-470539.
-
Methodology:
-
BALB/c mice are administered BMS-470539 subcutaneously at various doses (e.g., up to 15-20 µmol/kg).[3][6]
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After a set period (e.g., 30 minutes), inflammation is induced via intraperitoneal injection of Lipopolysaccharide (LPS).
-
Blood samples are collected at a peak response time (e.g., 90 minutes post-LPS) to measure serum levels of TNF-α via ELISA.
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For leukocyte infiltration studies, bronchoalveolar lavage (for lung inflammation) or tissue collection is performed to quantify immune cell numbers.[3][6]
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The ED₅₀ is calculated as the dose of BMS-470539 required to inhibit the LPS-induced inflammatory response by 50%.
-
Caption: Experimental workflow for the in vivo LPS-induced inflammation model.
Conclusion
BMS-470539 dihydrochloride is a highly selective MC1R agonist that functions primarily by elevating intracellular cAMP. This initial signal is transduced into potent, multi-faceted therapeutic effects, including robust anti-inflammatory action through the inhibition of NF-κB and leukocyte trafficking, as well as tissue-specific neuroprotective and chondroprotective activities. The well-defined mechanism of action, supported by comprehensive in vitro and in vivo data, establishes BMS-470539 as a significant tool for investigating the therapeutic potential of MC1R activation in a range of inflammatory and degenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-470539 - Wikipedia [en.wikipedia.org]
- 3. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. caymanchem.com [caymanchem.com]
- 7. The melanocortin MC1 receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The melanocortin MC(1) receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist BMS-470539 dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes : WestminsterResearch [westminsterresearch.westminster.ac.uk]
